![molecular formula C21H22N4O2 B2880900 3-(4-benzylpiperazine-1-carbonyl)-1-methyl-1,8-naphthyridin-2(1H)-one CAS No. 899968-54-8](/img/structure/B2880900.png)
3-(4-benzylpiperazine-1-carbonyl)-1-methyl-1,8-naphthyridin-2(1H)-one
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Description
3-(4-benzylpiperazine-1-carbonyl)-1-methyl-1,8-naphthyridin-2(1H)-one, also known as BMN-673, is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. PARP enzymes play a crucial role in DNA repair and are overactivated in cancer cells, leading to increased DNA damage and cell death. BMN-673 has shown promising results in preclinical and clinical studies as a potential cancer therapy.
Scientific Research Applications
Catalytic Applications
Silica-bonded N-propylpiperazine sodium n-propionate (SBPPSP) has been demonstrated to act as an efficient solid base for the synthesis of a series of 4H-benzo[b]pyran derivatives. This showcases its potential in facilitating reactions that yield compounds with structural similarities or functional relevance to 3-(4-benzylpiperazine-1-carbonyl)-1-methyl-1,8-naphthyridin-2(1H)-one. The use of SBPPSP as a recyclable heterogeneous solid base catalyst emphasizes the growing interest in sustainable and efficient methodologies for the preparation of complex organic molecules (Niknam et al., 2013).
Synthesis and Biological Activities
Research into 3-aminomethyl-1,2-dihydronaphthalene derivatives from the corresponding 3,4-dihydro-1(2H)-naphthalenone derivatives highlights the compound's potential in the realm of biological activity, particularly concerning vasodilating and antihypertensive activities. This indicates the broader utility of structurally related compounds in medicinal chemistry and drug development (Itoh et al., 1983).
Receptor Affinity and Drug Development
A study on 2-amino-4-(4-methylpiperazin-1-yl)-1,3,5-triazines, designed to evaluate the role of a linker between the triazine moiety and an aromatic substituent for the human serotonin 5-HT6 receptor affinity, illustrates the intricate balance between structural modifications and biological activity. This research is pertinent to the development of new therapeutic agents, highlighting the potential of compounds with core similarities to 3-(4-benzylpiperazine-1-carbonyl)-1-methyl-1,8-naphthyridin-2(1H)-one (Łażewska et al., 2019).
Molecular Interactions and Supramolecular Chemistry
The formation of multi-component hydrogen-bonding salts from 1-methylpiperazine with aromatic carboxylic acids, including 1,8-naphthalene acid, showcases the importance of molecular interactions in the design of novel materials. These studies contribute to our understanding of how compounds like 3-(4-benzylpiperazine-1-carbonyl)-1-methyl-1,8-naphthyridin-2(1H)-one can participate in complex molecular assemblies (Yu et al., 2015).
properties
IUPAC Name |
3-(4-benzylpiperazine-1-carbonyl)-1-methyl-1,8-naphthyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c1-23-19-17(8-5-9-22-19)14-18(20(23)26)21(27)25-12-10-24(11-13-25)15-16-6-3-2-4-7-16/h2-9,14H,10-13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYVDDCNROQDGGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=N2)C=C(C1=O)C(=O)N3CCN(CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-benzylpiperazine-1-carbonyl)-1-methyl-1,8-naphthyridin-2(1H)-one |
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